(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride
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Overview
Description
(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride is a compound that features a cyclopropylmethyl group and a 4-methyl-1,3-thiazol-5-ylmethyl group attached to an amine, with the hydrochloride salt form enhancing its solubility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction, where a cyclopropylmethyl halide reacts with the thiazole derivative in the presence of a base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring is a common motif in many biologically active molecules, making it a valuable scaffold for drug development.
Biological Studies: It can be used to study the biological activities of thiazole derivatives, including antimicrobial, antifungal, and anticancer properties.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, abafungin, and tiazofurin share the thiazole ring structure and exhibit diverse biological activities.
Imidazole Derivatives: Compounds like clemizole, etonitazene, and omeprazole contain imidazole rings and have similar pharmacological properties.
Uniqueness
(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine hydrochloride is unique due to its specific combination of a cyclopropylmethyl group and a thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole or imidazole derivatives .
Properties
Molecular Formula |
C9H15ClN2S |
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Molecular Weight |
218.75 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2S.ClH/c1-7-9(12-6-11-7)5-10-4-8-2-3-8;/h6,8,10H,2-5H2,1H3;1H |
InChI Key |
LTDNLECYNZWUQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNCC2CC2.Cl |
Origin of Product |
United States |
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